

In Vitro Profile of PF-05089771 Tosylate: A Technical Guide

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Compound of Interest		
Compound Name:	PF 05089771 tosylate	
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Introduction

PF-05089771 is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] Human genetic studies have identified Nav1.7 as a critical mediator of pain perception, making it a key target for the development of novel analgesics. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to severe pain disorders, while loss-of-function mutations result in a congenital inability to experience most forms of pain. PF-05089771 was developed by Pfizer to selectively target this channel, with the goal of producing effective pain relief without the side effects associated with less selective sodium channel blockers. This technical guide provides a comprehensive overview of the in vitro studies of PF-05089771 tosylate, focusing on its potency, selectivity, mechanism of action, and the experimental protocols used for its characterization.

Quantitative Analysis of In Vitro Potency and Selectivity

The inhibitory activity of PF-05089771 has been quantified across various Nav channel subtypes and species using electrophysiological assays. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's high affinity for Nav1.7 and its selectivity over other isoforms.



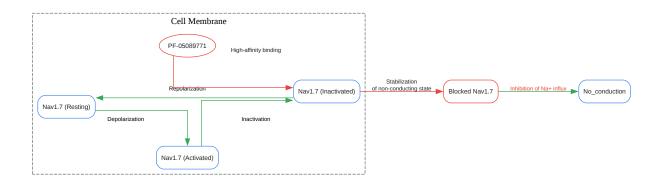
Target Channel	Species	IC50 (nM)	Fold Selectivity vs. hNav1.7
Nav1.7	Human	11	-
Nav1.7	Mouse	8	1.375x more potent
Nav1.7	Rat	171	15.5x less potent
Nav1.7	Cynomolgus Monkey	12	0.92x as potent
Nav1.7	Dog	13	1.18x less potent
Nav1.1	Human	850	~77x
Nav1.2	Human	110	10x
Nav1.3	Human	11,000	~1000x
Nav1.4	Human	10,000	~909x
Nav1.5	Human	25,000	>2272x
Nav1.6	Human	160	~15x
Nav1.8	Human	>10,000	>909x

Note: Data compiled from multiple sources.[1][2] Selectivity is calculated relative to the human Nav1.7 IC50 value.

Mechanism of Action: State-Dependent Inhibition

PF-05089771 exhibits a state-dependent mechanism of action, preferentially binding to the inactivated state of the Nav1.7 channel. This is a crucial feature for achieving selectivity and therapeutic efficacy, as nociceptive neurons in chronic pain states are often depolarized, leading to a higher population of Nav1.7 channels in the inactivated state. The binding site for PF-05089771 has been identified on the voltage-sensor domain (VSD) of domain IV of the Nav1.7 channel. By binding to this site, PF-05089771 stabilizes the channel in a non-conducting conformation, thereby inhibiting the propagation of pain signals.





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Mechanism of state-dependent inhibition of Nav1.7 by PF-05089771.

Experimental Protocols

The in vitro characterization of PF-05089771 primarily relies on patch-clamp electrophysiology. Automated patch-clamp (APC) systems are commonly employed for high-throughput screening and detailed pharmacological studies.

Cell Culture

- Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human Nav1.7 channel (SCN9A gene) are typically used.
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) is standard.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Automated Patch-Clamp Electrophysiology

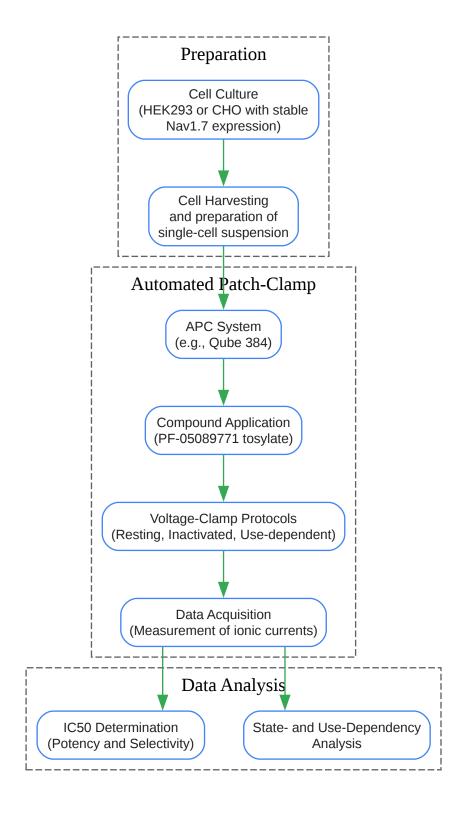


 Instrumentation: High-throughput APC systems such as the Qube 384, Patchliner, or IonWorks Quattro are utilized.

Solutions:

- External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES,
 10 Glucose; pH adjusted to 7.4 with NaOH.
- Internal (Intracellular) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
- Voltage-Clamp Protocols:
 - Resting State Protocol: To assess inhibition of the channel in its resting state, cells are held at a hyperpolarized membrane potential (e.g., -120 mV) and briefly depolarized (e.g., to 0 mV for 20 ms) to elicit a current.
 - Inactivated State Protocol: To evaluate state-dependent inhibition, a pre-pulse to a
 depolarized potential (e.g., -60 mV for 500 ms) is applied to induce channel inactivation
 before the test pulse. The IC50 is determined by comparing the current inhibition under
 resting and inactivated state protocols.
 - Use-Dependent Protocol: A train of depolarizing pulses (e.g., 10 Hz) is applied to assess the cumulative block of the channel, which is characteristic of use-dependent inhibitors.





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Experimental workflow for in vitro characterization of PF-05089771.

Conclusion



The in vitro data for PF-05089771 tosylate demonstrate its high potency and selectivity for the Nav1.7 sodium channel. Its state-dependent mechanism of action, involving preferential binding to the inactivated state of the channel, provides a strong rationale for its development as a novel analgesic. The use of automated patch-clamp electrophysiology has enabled a thorough characterization of its pharmacological profile. This technical guide serves as a valuable resource for researchers and drug development professionals working on Nav1.7 inhibitors and in the broader field of pain therapeutics.

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